molecular formula C13H13Cl2N3O2S B2565940 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207053-98-2

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2565940
CAS No.: 1207053-98-2
M. Wt: 346.23
InChI Key: ZZZVCVACROOWSS-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with a 2,5-dichlorophenyl group and a urea moiety linked to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,5-dichlorophenylthioamide can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Urea Formation: The thiazole derivative is then reacted with an isocyanate or a carbamate to introduce the urea functionality. This step often requires the use of a catalyst or specific reaction conditions to ensure high yield and purity.

    Methoxyethyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, potentially leading to ring cleavage or formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the urea moiety or the thiazole ring, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring or the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitutions; electrophiles like alkyl halides for electrophilic substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

    1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group.

Uniqueness: 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-20-5-4-16-12(19)18-13-17-11(7-21-13)9-6-8(14)2-3-10(9)15/h2-3,6-7H,4-5H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZVCVACROOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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